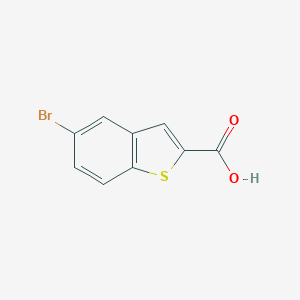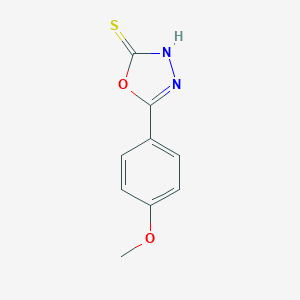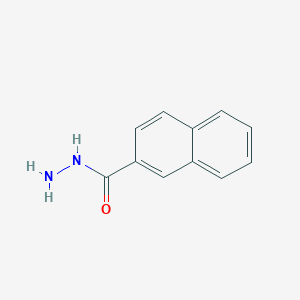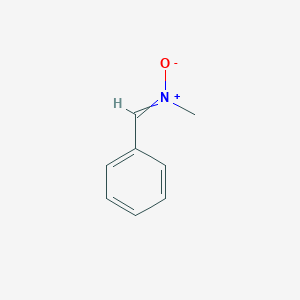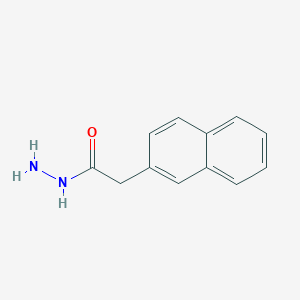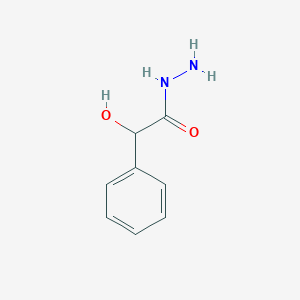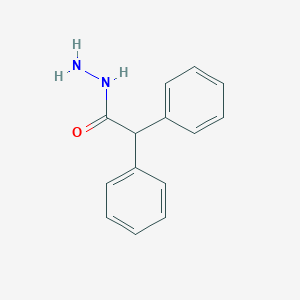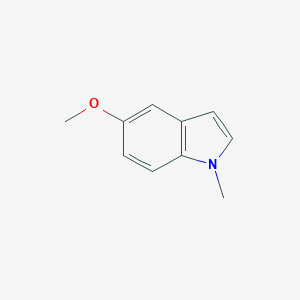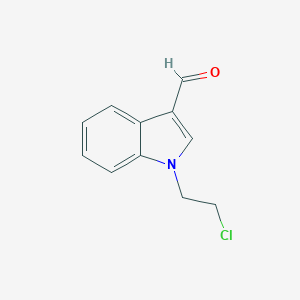
1-(2-Chloroethyl)indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features a chloroethyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of indole-3-carbaldehyde with 2-chloroethylamine under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the aldehyde, followed by cyclization to form the indole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents can also play a crucial role in enhancing the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroethyl)indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) and thiourea.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: 1-(2-Chloroethyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chloroethyl)indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)indole-3-carbaldehyde involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The aldehyde group can also participate in various biochemical reactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-3-nitro-1H-indole: Similar structure but with a nitro group instead of an aldehyde group.
1-(2-Chloroethyl)-1H-indole-3-acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-(2-Chloroethyl)-1H-indole-3-ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness: 1-(2-Chloroethyl)indole-3-carbaldehyde is unique due to the presence of both a chloroethyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
134785-54-9 |
|---|---|
Formule moléculaire |
C11H10ClNO |
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
1-(2-chloroethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C11H10ClNO/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,5-6H2 |
Clé InChI |
VQFBVKGUSYODAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CCCl)C=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2CCCl)C=O |
Synonymes |
1-(2-chloro-ethyl)-1H-indole-3-carbaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Propanoyl-5-bromo-benzo[b]thiophene](/img/structure/B185658.png)
